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Compound of Interest

Compound Name: SCH900776

Cat. No.: B610745 Get Quote

For Researchers, Scientists, and Drug Development Professionals

SCH900776, also known as MK-8776, is a potent and selective inhibitor of Checkpoint Kinase

1 (Chk1), a critical serine/threonine kinase involved in the DNA damage response and cell

cycle regulation.[1][2][3][4][5] This technical guide provides an in-depth analysis of the

selectivity profile of SCH900776, summarizing key quantitative data, detailing experimental

methodologies, and visualizing the relevant biological pathways and experimental workflows.

Quantitative Selectivity Profile
SCH900776 demonstrates high potency for its primary target, Chk1, with significant selectivity

over other related kinases, most notably Chk2 and Cyclin-Dependent Kinase 2 (CDK2).[1][2][4]

[5] The inhibitory activity of SCH900776 has been quantified through various biochemical and

cell-based assays, and the key findings are summarized in the table below.
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Target Parameter Value (nM) Notes

Chk1 IC50 3
Cell-free kinase

assay.[2][4][5]

Kd 2

Direct binding studies

using TdF

methodology.[1][2][4]

Chk2 IC50 1500

Demonstrates

approximately 500-

fold selectivity for

Chk1 over Chk2.[2][4]

[5]

CDK2 IC50 160

Shows approximately

50-fold selectivity for

Chk1 over CDK2.[2][4]

[5]

Further characterization of the broader kinase selectivity of SCH900776 was conducted using

the Millipore Kinase Profiling service, which screened the compound against a wide range of

serine/threonine and tyrosine kinases. These studies confirmed that SCH900776 is a highly

selective inhibitor of Chk1 with minimal off-target activity against a broad panel of kinases.[1]

In addition to its kinase selectivity, SCH900776 has been evaluated for its potential to inhibit

cytochrome P450 (CYP) enzymes, a common cause of drug-drug interactions. The compound

showed no significant inhibition of the major human liver microsomal CYP isoforms 1A2, 2C9,

2C19, 2D6, and 3A4, suggesting a low potential for CYP-mediated drug interactions.[1][5]

Experimental Methodologies
The determination of the selectivity profile of SCH900776 involved a combination of

biochemical assays, cell-based functional screens, and broader kinase profiling services.

Kinase Inhibition Assays (Chk1, Chk2, CDK2)
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The inhibitory activity of SCH900776 against Chk1, Chk2, and CDK2 was determined using in

vitro kinase assays. While the specific proprietary details of the assays may vary, a general

workflow is as follows:

Kinase Assay Workflow

Recombinant Kinase
(Chk1, Chk2, or CDK2)

Incubation

Specific Peptide Substrate ATP (γ-32P or other label) SCH900776 (Varying Concentrations)

Detection of Substrate
Phosphorylation

Data Analysis (IC50 determination)

Click to download full resolution via product page

Workflow for in vitro kinase inhibition assays.

In these assays, purified recombinant kinase is incubated with a specific substrate and ATP in

the presence of varying concentrations of SCH900776. The level of substrate phosphorylation

is then measured, typically through the incorporation of radiolabeled phosphate from ATP or by

using phosphorylation-specific antibodies. The concentration of SCH900776 that inhibits 50%

of the kinase activity (IC50) is then calculated.

High-Content Screening for Functional Selectivity
SCH900776 was identified through a high-content, cell-based functional screen designed to

identify compounds that could abrogate the DNA damage-induced cell cycle checkpoint.[1][3]

This approach assessed the functional consequences of Chk1 inhibition in a cellular context.
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High-Content Screening Workflow

Human Tumor Cells
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Compound Library
(including SCH900776)

Incubation

Immunofluorescent Staining
(γ-H2AX, a marker of DNA double-strand breaks)

High-Content Imaging
and Analysis

Identify 'Hits' that increase
γ-H2AX staining
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Workflow of the high-content screen to identify Chk1 inhibitors.

The screen utilized the phosphorylation of H2AX (γ-H2AX) as a biomarker for DNA double-

strand breaks, which are a consequence of replication fork collapse when the Chk1-mediated

checkpoint is abrogated in the presence of DNA damaging agents.[1][3] This functional
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approach ensured that the identified compounds, such as SCH900776, were not only potent

inhibitors of Chk1 but also functionally active in cells, leading to the desired biological outcome.

Signaling Pathway Context
SCH900776 exerts its therapeutic effect by targeting the Chk1-mediated DNA damage

response pathway. In response to DNA damage or replication stress, Chk1 is activated and

phosphorylates a range of downstream targets to induce cell cycle arrest, allowing time for

DNA repair. By inhibiting Chk1, SCH900776 prevents this arrest, forcing cells with damaged

DNA to proceed through the cell cycle, ultimately leading to mitotic catastrophe and cell death,

a concept known as synthetic lethality.
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Chk1 Signaling Pathway and Inhibition by SCH900776
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Simplified Chk1 signaling pathway and the point of intervention by SCH900776.
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The high selectivity of SCH900776 for Chk1 over other kinases, such as Chk2 and CDKs, is

crucial for its therapeutic window.[1][3] While Chk1 is essential for the replication checkpoint,

Chk2 plays a more prominent role in the response to double-strand breaks.[3] Furthermore,

concomitant inhibition of CDKs could antagonize the desired effect of Chk1 inhibition by

independently causing cell cycle arrest.[3] Therefore, the specific inhibitory profile of

SCH900776 makes it a precision tool for targeting the Chk1 pathway in cancer therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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